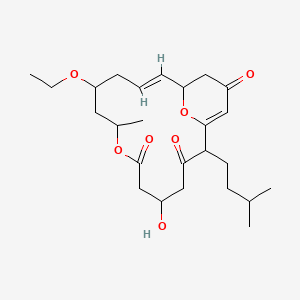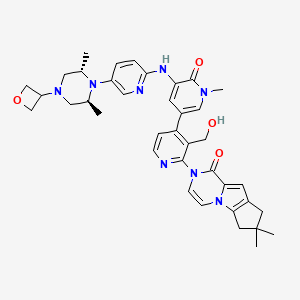
ERK-IN-2 (free base)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ERK-IN-2 (free base) is a potent inhibitor of extracellular signal-regulated kinase 2 (ERK2), with an IC50 value of 1.8 nanomolar . This compound is primarily used in scientific research to study the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ERK-IN-2 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for ERK-IN-2 (free base) are not widely documented. The compound is primarily synthesized in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
ERK-IN-2 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ERK-IN-2 (free base) into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of ERK-IN-2 (free base) .
Applications De Recherche Scientifique
ERK-IN-2 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical processes.
Biology: Employed in cell biology research to investigate the effects of ERK2 inhibition on cell proliferation, differentiation, and survival.
Medicine: Utilized in preclinical studies to explore its potential as a therapeutic agent for diseases involving aberrant ERK2 activity, such as cancer.
Industry: Applied in the development of new drugs and therapeutic strategies targeting the MAPK pathway
Mécanisme D'action
ERK-IN-2 (free base) exerts its effects by inhibiting the activity of extracellular signal-regulated kinase 2 (ERK2). The compound binds to the ATP-binding pocket of ERK2, preventing its phosphorylation and subsequent activation. This inhibition disrupts the MAPK pathway, leading to altered cellular processes such as reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
ERK-IN-1: Another ERK2 inhibitor with a similar mechanism of action but different potency and selectivity.
SCH772984: A selective inhibitor of ERK1 and ERK2 with distinct binding properties.
Ulixertinib: A dual inhibitor of ERK1 and ERK2, used in clinical trials for cancer treatment
Uniqueness
ERK-IN-2 (free base) is unique due to its high potency and selectivity for ERK2. Its ability to inhibit ERK2 at nanomolar concentrations makes it a valuable tool for studying the MAPK pathway and its role in various diseases .
Propriétés
Formule moléculaire |
C16H17N5O2 |
|---|---|
Poids moléculaire |
311.34 g/mol |
Nom IUPAC |
1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea |
InChI |
InChI=1S/C16H17N5O2/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23)/t10-/m1/s1 |
Clé InChI |
RAXZSEGXMBWYQK-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)

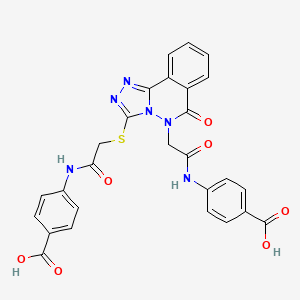

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)


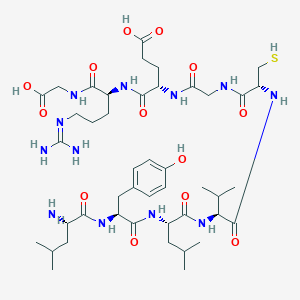
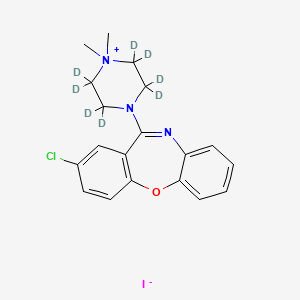
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)


